molecular formula C20H36BN5 B8063232 Tetrabutyl ammonium tetracyanoborate

Tetrabutyl ammonium tetracyanoborate

Cat. No.: B8063232
M. Wt: 357.3 g/mol
InChI Key: DYCQJESBWUXMIJ-UHFFFAOYSA-N
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Description

Tetrabutyl ammonium tetracyanoborate is a quaternary ammonium salt with a tetracyanoborate anion. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is often used as a phase-transfer catalyst and in the preparation of other tetrabutyl ammonium salts.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutyl ammonium tetracyanoborate can be synthesized through a metathesis reaction between tetrabutyl ammonium bromide and sodium tetracyanoborate. The reaction is typically carried out in an aqueous medium, and the product is isolated by filtration and recrystallization. The reaction conditions include:

    Temperature: Room temperature to 60°C

    Solvent: Water or a mixture of water and ethanol

    Reaction Time: 1-2 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: Tetrabutyl ammonium bromide and sodium tetracyanoborate

    Solvent: Water or ethanol

    Purification: Filtration and recrystallization to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

Tetrabutyl ammonium tetracyanoborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: It can be reduced under specific conditions using reducing agents.

    Substitution: The tetracyanoborate anion can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Water, ethanol, dichloromethane

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrabutyl ammonium cyanate, while reduction may produce tetrabutyl ammonium borohydride.

Scientific Research Applications

Tetrabutyl ammonium tetracyanoborate has a wide range of applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: Employed in biochemical assays and as a reagent in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of tetrabutyl ammonium tetracyanoborate involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby increasing the reaction rate. The tetracyanoborate anion can interact with various molecular targets, including metal ions and organic molecules, through coordination and substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • Tetrabutyl ammonium bromide
  • Tetrabutyl ammonium chloride
  • Tetrabutyl ammonium iodide
  • Tetrabutyl ammonium fluoride

Uniqueness

Tetrabutyl ammonium tetracyanoborate is unique due to its tetracyanoborate anion, which imparts distinct chemical properties and reactivity. Compared to other tetrabutyl ammonium salts, it offers enhanced stability and selectivity in various chemical reactions.

Properties

IUPAC Name

tetrabutylazanium;tetracyanoboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C4BN4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;6-1-5(2-7,3-8)4-9/h5-16H2,1-4H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCQJESBWUXMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C#N)(C#N)(C#N)C#N.CCCC[N+](CCCC)(CCCC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36BN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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